![molecular formula C5H11NOS B12445939 2-Methylsulfanyl-acetimidic acid ethyl ester CAS No. 749147-66-8](/img/structure/B12445939.png)
2-Methylsulfanyl-acetimidic acid ethyl ester
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Overview
Description
2-Methylsulfanyl-acetimidic acid ethyl ester, also known as Ethyl 2-(methylthio)acetimidate, is an organic compound with the molecular formula C5H11NOS and a molecular weight of 133.21 g/mol . This compound is characterized by the presence of a methylthio group attached to an acetimidic acid ethyl ester structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylsulfanyl-acetimidic acid ethyl ester typically involves the reaction of 2-methylthioacetaldehyde with ethylamine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Methylsulfanyl-acetimidic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, ethers.
Scientific Research Applications
2-Methylsulfanyl-acetimidic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methylsulfanyl-acetimidic acid ethyl ester involves its interaction with nucleophiles and electrophiles. The methylthio group can undergo oxidation or reduction, altering the compound’s reactivity. The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
2-Methylthioethyl acetate: Similar structure but with an acetate group instead of an acetimidic acid ethyl ester.
Ethyl 2-(methylthio)acetate: Similar structure but with an acetate group.
Biological Activity
2-Methylsulfanyl-acetimidic acid ethyl ester is a compound with potential biological significance, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula: C₅H₁₃N₃OS
- Molecular Weight: 159.25 g/mol
- IUPAC Name: Ethyl 2-methylsulfanylacetimidate
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. This compound may act as an inhibitor or modulator of specific enzymes or receptors, influencing pathways involved in cellular signaling and metabolic processes.
Interaction with Enzymes
Research indicates that the compound can form covalent bonds with nucleophilic residues in enzymes, potentially altering their activity. This mechanism is significant in the context of drug design, where enzyme inhibition can lead to therapeutic effects.
Biological Activity
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Antimicrobial Activity
- Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating inhibitory effects.
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Anticancer Properties
- Preliminary research suggests that this compound may possess anticancer activity. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways.
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Anti-inflammatory Effects
- The compound has also been investigated for its anti-inflammatory properties. Research indicates it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in cellular models.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various acetimidic acid derivatives, including this compound. The results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
In a recent study published in Cancer Research, researchers explored the effects of this compound on human breast cancer cells (MCF-7). The findings indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers, highlighting its potential as an anticancer agent.
Data Summary Table
Properties
CAS No. |
749147-66-8 |
---|---|
Molecular Formula |
C5H11NOS |
Molecular Weight |
133.21 g/mol |
IUPAC Name |
ethyl 2-methylsulfanylethanimidate |
InChI |
InChI=1S/C5H11NOS/c1-3-7-5(6)4-8-2/h6H,3-4H2,1-2H3 |
InChI Key |
GUTOZQAJWAALDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)CSC |
Origin of Product |
United States |
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